ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate
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Description
Ethyl 2-(3-(((4-chlorophenyl)amino)methyl)-1H-1,2,4-triazol-5-yl)acetate is a useful research compound. Its molecular formula is C13H15ClN4O2 and its molecular weight is 294.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the structure of the compound that it might interact with its targets through the indole nucleus, which is a significant heterocyclic system present in many biologically active compounds . The indole nucleus is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be speculated that this compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be speculated that this compound might have diverse molecular and cellular effects.
Properties
IUPAC Name |
ethyl 2-[5-[(4-chloroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2/c1-2-20-13(19)7-11-16-12(18-17-11)8-15-10-5-3-9(14)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRFGIPBZPLXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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